molecular formula C14H16N2O2 B8464276 3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile CAS No. 75941-33-2

3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile

Cat. No. B8464276
M. Wt: 244.29 g/mol
InChI Key: GTQZUSKKYDNKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05858269

Procedure details

27 g (168.8 mM) of 2,3-dicyanohydroquinone and 22.2 g (337 mM) of 85%-potassium hydroxide were dissolved in a mixture solvent of 65 ml of methanol and 302 ml of dimethylformamide, followed by heating to 50° C. To the solution, 33.4 g (202.4 mM) of hexyl bromide were added dropwise in 25 minutes, followed by heating to 100° C. and stirring for 3 hours. The reaction mixture was poured into cold water and washed with ether. The water layer was acidified with 6N-hydrochloric acid to provide a pH value of 1, followed by precipitation of a crystal. The crystal was extracted with ether, and the ether layer was washed with 5%-sodium hydrogen-carbonate aqueous solution and further washed with water, followed by distilling-off of the solvent to obtain a crude product. The crude product was treated with activated carbon and recrystallized from methanol to obtain 13.1 g of 2,3-dicyano-4-hexyloxyphenol.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
302 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:9]([C:10]#[N:11])=[C:8]([OH:12])[CH:7]=[CH:6][C:4]=1[OH:5])#[N:2].[OH-].[K+].[CH2:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].O>CO.CN(C)C=O>[C:1]([C:3]1[C:9]([C:10]#[N:11])=[C:8]([O:12][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=[CH:6][C:4]=1[OH:5])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(#N)C1=C(O)C=CC(=C1C#N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
Quantity
302 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
C(CCCCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating to 100° C.
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to provide a pH value of 1
CUSTOM
Type
CUSTOM
Details
followed by precipitation of a crystal
EXTRACTION
Type
EXTRACTION
Details
The crystal was extracted with ether
WASH
Type
WASH
Details
the ether layer was washed with 5%-sodium hydrogen-carbonate aqueous solution
WASH
Type
WASH
Details
further washed with water
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1C#N)OCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.